3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
Synthesis Analysis
While the exact synthesis process for “3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride” is not specified in the sources, trifluoromethylpyridines, which share some structural similarities, have been synthesized and used in various industries . For instance, the first synthesis of tipranavir using a chiral auxiliary was reported, and the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular formula of “this compound” is C14H19ClF3NO, with an average mass of 309.755 Da and a monoisotopic mass of 309.110718 Da .Scientific Research Applications
Overview
The compound 3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is a derivative within the broad class of piperidine compounds, known for their diverse applications in scientific research. While the exact compound has a specific structure, the research applications discussed below stem from studies on closely related piperidine derivatives, shedding light on the potential utility of this compound in various scientific domains.
Medicinal Chemistry and Drug Design
Piperidine derivatives, including those similar to the specified compound, play a crucial role in medicinal chemistry. They serve as central frameworks for the development of drugs with various therapeutic uses, such as antipsychotics, antidepressants, and anticancer agents. The flexibility of the piperidine ring allows for modifications that lead to significant differences in medicinal potential, highlighting the importance of such structures in drug design and pharmacology (Rathi et al., 2016).
Neuropharmacology
Studies on piperidine derivatives have shown significant impact on central nervous system (CNS) functions, including potential treatments for Alzheimer's disease and related neurodegenerative conditions. For instance, the piperidine derivative donepezil hydrochloride is a well-known reversible central acetylcholinesterase inhibitor, indicating the potential of similar compounds in enhancing cognitive functions and managing neurodegenerative diseases (Román & Rogers, 2004).
Pharmacokinetics and Drug Metabolism
The structural attributes of piperidine derivatives influence their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) processes. These compounds often undergo extensive metabolism, including N-dealkylation, leading to metabolites that significantly impact therapeutic efficacy and safety profiles. Understanding the metabolism of piperidine derivatives is crucial for predicting drug-drug interactions and optimizing therapeutic regimens (Caccia, 2007).
Molecular Pharmacology
Piperidine derivatives have been explored for their interactions with various receptors, highlighting their potential in developing drugs targeting specific molecular pathways. The modulation of dopamine receptors by certain piperidine compounds, for instance, suggests applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease. This underscores the compound's relevance in neuroscience and pharmacological research (Sikazwe et al., 2009).
Properties
IUPAC Name |
3-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-5-1-2-6-13(12)19-9-7-11-4-3-8-18-10-11;/h1-2,5-6,11,18H,3-4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXCKTHJURJTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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